

A Comparative Spectroscopic Analysis of Benzofuran and Its Methyl Isomers

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Compound of Interest

Compound Name: *2-Ethylbenzofuran*

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A deep dive into the structural nuances of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran through the lens of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide provides a comparative analysis of their spectroscopic data, offering valuable insights for researchers in drug discovery and organic synthesis.

Benzofuran and its substituted derivatives are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and natural products. A precise understanding of their isomeric forms is crucial for targeted synthesis and pharmacological studies. This guide presents a comparative spectroscopic analysis of benzofuran and its two primary methyl isomers, 2-methylbenzofuran and 3-methylbenzofuran, to facilitate their unambiguous identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran.

¹H NMR Chemical Shifts (δ, ppm)

Proton	Benzofuran[1]	2-Methylbenzofuran[2]	3-Methylbenzofuran[3]
H2	~7.61	-	~7.39
H3	~6.71	~6.23	-
H4	~7.55	~7.45	~7.48
H5	~7.21	~7.15	~7.18
H6	~7.28	~7.20	~7.23
H7	~7.49	~7.40	~7.43
-CH ₃	-	~2.45	~2.20

¹³C NMR Chemical Shifts (δ, ppm)

Carbon	Benzofuran[4][5]	2-Methylbenzofuran[2]	3-Methylbenzofuran[3]
C2	144.8	155.1	140.8
C3	106.6	103.1	111.4
C3a	127.5	128.8	129.8
C4	121.4	122.6	122.7
C5	122.8	123.9	124.2
C6	124.2	120.7	119.4
C7	111.4	111.0	111.5
C7a	154.9	154.2	155.5
-CH ₃	-	14.2	9.8

Key IR Absorption Bands (cm⁻¹)

Functional Group	Benzofuran	2-Methylbenzofuran	3-Methylbenzofuran
C-H (aromatic)	~3100-3000	~3100-3000	~3100-3000
C=C (aromatic)	~1600-1450	~1600-1450	~1600-1450
C-O-C (ether)	~1250-1050	~1250-1050	~1250-1050
C-H out-of-plane bending	~750-700	~750-700	~750-700

Mass Spectrometry (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
Benzofuran	118 ^[6]	90, 89, 63
2-Methylbenzofuran	132 ^[7]	131, 103, 77
3-Methylbenzofuran	132 ^{[6][8]}	131, 103, 77

Experimental Workflow

The characterization of benzofuran isomers follows a systematic analytical workflow.

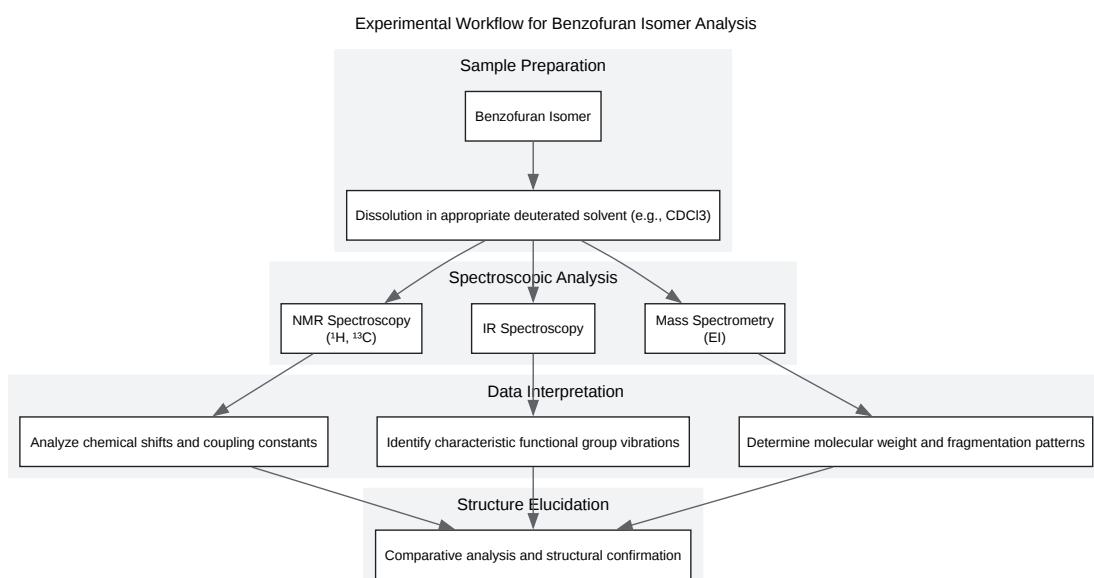
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Figure 1. A generalized workflow for the spectroscopic analysis of benzofuran isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the benzofuran isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- Data Acquisition: ^1H NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans. ^{13}C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16 scans.

Mass Spectrometry (MS)

- Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) interface.
- Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.
- Data Acquisition: Electron ionization (EI) was performed at 70 eV. The mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.

Discussion of Spectroscopic Features

The position of the methyl group in 2-methylbenzofuran and 3-methylbenzofuran significantly influences their spectroscopic signatures, allowing for their clear differentiation.

In the ^1H NMR spectra, the most notable difference is the absence of a signal for H2 in 2-methylbenzofuran and H3 in 3-methylbenzofuran, which are replaced by the methyl proton signals. The chemical shift of the methyl protons in 2-methylbenzofuran (~2.45 ppm) is downfield compared to that in 3-methylbenzofuran (~2.20 ppm) due to the proximity of the electron-withdrawing oxygen atom.

The ^{13}C NMR spectra also show distinct differences. The chemical shift of C2 in 2-methylbenzofuran is significantly downfield (~155.1 ppm) compared to benzofuran (~144.8 ppm) and 3-methylbenzofuran (~140.8 ppm). Conversely, the C3 signal in 3-methylbenzofuran is downfield (~111.4 ppm) compared to benzofuran (~106.6 ppm) and 2-methylbenzofuran (~103.1 ppm).

The IR spectra of all three compounds are broadly similar, showing characteristic peaks for aromatic C-H and C=C stretching, as well as the prominent C-O-C stretching of the furan ring. Subtle differences in the fingerprint region (below 1500 cm^{-1}) can be used for further differentiation but require careful comparison with reference spectra.

Mass spectrometry provides identical molecular ion peaks at m/z 132 for both 2-methylbenzofuran and 3-methylbenzofuran, as expected for isomers.^{[6][7][8]} The primary fragmentation pathway for both involves the loss of a hydrogen atom to form a stable benzofuranylmethyl cation at m/z 131.^[7] Further fragmentation leads to common ions at m/z 103 and 77, making the distinction between the two isomers based solely on their EI mass spectra challenging without the aid of chromatographic separation.

This comparative guide provides a foundational dataset and workflow for the spectroscopic analysis of benzofuran and its simple methyl isomers. By carefully examining the nuances in their NMR, IR, and mass spectra, researchers can confidently identify and characterize these important heterocyclic compounds in their synthetic and natural product endeavors.

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